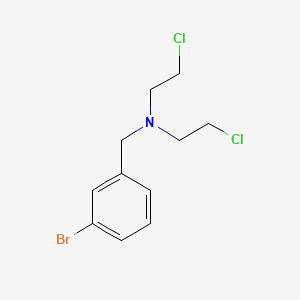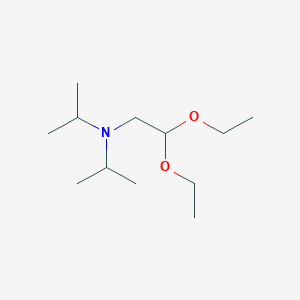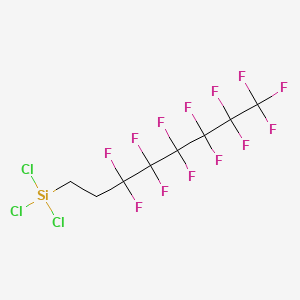
N,N-Bis(2-chloroethyl)-m-bromobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-m-bromobenzylamine: is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of two chloroethyl groups and a bromobenzyl group attached to an amine nitrogen atom. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-m-bromobenzylamine typically involves the reaction of m-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
m-Bromobenzylamine+2Chloroethyl Chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-m-bromobenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are utilized.
Major Products:
Nucleophilic Substitution: Products include N,N-bis(2-hydroxyethyl)-m-bromobenzylamine or N,N-bis(2-aminoethyl)-m-bromobenzylamine.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is N,N-bis(2-chloroethyl)benzylamine.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-m-bromobenzylamine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical tool.
Industrial Chemistry: It serves as an intermediate in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-m-bromobenzylamine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, proteins, and other cellular components, leading to the disruption of normal cellular functions. This alkylation process is a key factor in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)benzylamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
N,N-Bis(2-chloroethyl)-p-bromobenzylamine: The bromine atom is positioned differently, affecting its reactivity and interaction with biological targets.
N,N-Bis(2-chloroethyl)-m-fluorobenzylamine: Substitution of bromine with fluorine alters its chemical properties and biological activity.
Uniqueness: N,N-Bis(2-chloroethyl)-m-bromobenzylamine is unique due to the presence of both chloroethyl and bromobenzyl groups, which confer distinct reactivity and potential biological activity. The bromine atom enhances its electrophilic character, making it more effective in certain chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl2N/c12-11-3-1-2-10(8-11)9-15(6-4-13)7-5-14/h1-3,8H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPPVUOCIBZAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178274 |
Source


|
| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-59-3 |
Source


|
| Record name | m-Bromo-DCBA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














